molecular formula C15H19N9O2S B14925956 3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-[(E)-(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-methyl-4H-1,2,4-triazol-4-amine

3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-[(E)-(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-methyl-4H-1,2,4-triazol-4-amine

Cat. No.: B14925956
M. Wt: 389.4 g/mol
InChI Key: MTRCNQAIJLFXLG-LZYBPNLTSA-N
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Description

N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]AMINE: is a complex organic compound characterized by its unique structure, which includes multiple heterocyclic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]AMINE involves multiple steps, including the formation of the pyrazole and triazole rings, followed by their functionalization and coupling. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and reagents like sodium hydride (NaH) and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]AMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3). Reaction conditions often involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]AMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]AMINE is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H19N9O2S

Molecular Weight

389.4 g/mol

IUPAC Name

(E)-N-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-yl]-1-(1-ethylpyrazol-3-yl)methanimine

InChI

InChI=1S/C15H19N9O2S/c1-5-21-7-6-13(20-21)8-16-23-12(4)17-18-15(23)27-9-22-11(3)14(24(25)26)10(2)19-22/h6-8H,5,9H2,1-4H3/b16-8+

InChI Key

MTRCNQAIJLFXLG-LZYBPNLTSA-N

Isomeric SMILES

CCN1C=CC(=N1)/C=N/N2C(=NN=C2SCN3C(=C(C(=N3)C)[N+](=O)[O-])C)C

Canonical SMILES

CCN1C=CC(=N1)C=NN2C(=NN=C2SCN3C(=C(C(=N3)C)[N+](=O)[O-])C)C

Origin of Product

United States

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